N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide
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Overview
Description
N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is a synthetic compound that features an indole moiety, a bromine atom, and a sulfonamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base.
Coupling Reaction: Finally, the indole derivative is coupled with the sulfonamide intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the desired therapeutic effects . The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminosulfonyl)benzyl]-3-(1H-indol-1-yl)propanamide: Lacks the bromine atom, which may affect its biological activity.
N-[4-(aminosulfonyl)benzyl]-3-(5-chloro-1H-indol-1-yl)propanamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and potency.
N-[4-(aminosulfonyl)benzyl]-3-(5-fluoro-1H-indol-1-yl)propanamide: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Uniqueness
N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H18BrN3O3S |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H18BrN3O3S/c19-15-3-6-17-14(11-15)7-9-22(17)10-8-18(23)21-12-13-1-4-16(5-2-13)26(20,24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H2,20,24,25) |
InChI Key |
JYZSHZSOWNZLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br)S(=O)(=O)N |
Origin of Product |
United States |
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